molecular formula C14H20ClNO4S2 B7832966 CBR-470-1

CBR-470-1

Cat. No.: B7832966
M. Wt: 365.9 g/mol
InChI Key: NFEQFEDSWINARK-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CBR-470-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CBR-470-1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CBR-470-1 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a tool to study the inhibition of PGK1 and the activation of NRF2.

    Biology: In biological research, this compound is used to investigate its neuroprotective effects.

    Medicine: In medical research, this compound is studied for its potential use in cancer treatment.

Mechanism of Action

CBR-470-1 exerts its effects through the following mechanisms:

Comparison with Similar Compounds

CBR-470-1 is unique in its dual role as a PGK1 inhibitor and NRF2 activator. Similar compounds include:

This compound stands out due to its combined effects on both PGK1 and NRF2, making it a valuable tool for studying the interplay between glycolysis and oxidative stress response.

Biological Activity

CBR-470-1 is a small-molecule compound recognized for its role as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and its ability to activate the NRF2 transcriptional pathway. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular metabolism, and implications for therapeutic applications.

This compound functions primarily by inhibiting PGK1, a key enzyme in the glycolytic pathway. This inhibition leads to an accumulation of glycolytic metabolites, particularly triose phosphates and methylglyoxal (MGx). The buildup of these metabolites is crucial for the activation of NRF2, a transcription factor that plays a significant role in cellular responses to oxidative stress.

Key Findings:

  • Inhibition of PGK1 : this compound specifically inhibits PGK1 activity, leading to decreased production of ATP and NADH, which are critical for cellular energy metabolism .
  • NRF2 Activation : The compound promotes NRF2 transcriptional activity through non-covalent interactions and post-translational modifications of KEAP1 (Kelch-like ECH-associated protein), a repressor of NRF2. This activation is facilitated by the accumulation of MGx, which cross-links KEAP1 molecules, resulting in the dimerization of KEAP1 and subsequent release of NRF2 .

Biological Effects

The biological effects of this compound have been studied in various cellular models. Notably, its impact on inflammation and oxidative stress response has garnered attention.

In Vitro Studies:

  • Inflammatory Response : In experiments with THP1 cells and primary dendritic cells, pretreatment with this compound significantly inhibited IL-1β secretion, indicating a reduction in inflammatory signaling pathways .
  • Cellular Metabolism : The compound's inhibition of PGK1 has been shown to alter metabolic fluxes within cells, promoting a shift towards alternative metabolic pathways that may enhance cell survival under stress conditions .

Case Studies

Several studies have illustrated the potential therapeutic applications of this compound:

StudyModelFindings
1HEK293T CellsDemonstrated dose-dependent increase in dimeric KEAP1 levels upon treatment with this compound, indicative of NRF2 activation .
2THP1 CellsShowed reduced IL-1β secretion after treatment with this compound, highlighting its anti-inflammatory properties .
3Animal ModelsOngoing studies are assessing the compound's efficacy in reducing oxidative stress-related pathologies .

Implications for Therapy

The ability of this compound to modulate the NRF2 pathway suggests its potential use in treating diseases characterized by oxidative stress and inflammation, such as neurodegenerative disorders and cancer. By enhancing the cellular antioxidant response, this compound may provide protective effects against cellular damage.

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-(2-methylpropyl)-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S2/c1-10(2)7-16-13-8-21(17,18)9-14(13)22(19,20)12-5-3-11(15)4-6-12/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEQFEDSWINARK-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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